molecular formula C23H36N4O B6075910 1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane

1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane

Cat. No. B6075910
M. Wt: 384.6 g/mol
InChI Key: WEGJEFVOMZCWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane is a chemical compound that belongs to the class of azepanes. It is also known as 1-{2-oxo-2-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethyl}azepane. This compound has gained significant attention in the scientific community due to its various potential applications in research.

Mechanism of Action

The mechanism of action of 1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane involves the inhibition of the reuptake of serotonin and norepinephrine. It binds to the transporters responsible for the reuptake of these neurotransmitters, thus preventing their uptake. This leads to an increase in the concentration of serotonin and norepinephrine in the synaptic cleft, resulting in enhanced neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane are mainly due to its action on the central nervous system. It has been found to be effective in the treatment of depression, anxiety, and other mood disorders. It has also been found to have analgesic properties and is used in the management of chronic pain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane in lab experiments include its high potency and selectivity for serotonin and norepinephrine transporters. It is also readily available and relatively easy to synthesize. However, its use is limited by its potential toxicity and the need for careful handling.

Future Directions

1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane has several potential future directions in scientific research. One of the significant areas of research is in the development of new antidepressant and anxiolytic drugs. It may also have potential applications in the treatment of chronic pain and other neurological disorders. Further studies are needed to explore its full potential and to address its limitations.

Synthesis Methods

The synthesis of 1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane involves several steps. The first step involves the reaction of 1,2-diaminocyclohexane with 4-phenylpiperazine to form 1-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexane-1,2-diamine. This intermediate is then reacted with 2-oxo-2-[3-(1-piperidinyl)-1-piperidinyl]acetic acid to form the final product.

Scientific Research Applications

1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane has been used in various scientific research applications. One of the significant applications is in the field of neuroscience, where it is used as a tool to study the function of the central nervous system. It has been found to be a potent inhibitor of the reuptake of serotonin and norepinephrine, which are neurotransmitters known to regulate mood, sleep, and appetite.

properties

IUPAC Name

2-(azepan-1-yl)-1-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O/c28-23(20-24-12-6-1-2-7-13-24)27-14-8-11-22(19-27)26-17-15-25(16-18-26)21-9-4-3-5-10-21/h3-5,9-10,22H,1-2,6-8,11-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGJEFVOMZCWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-Oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane

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